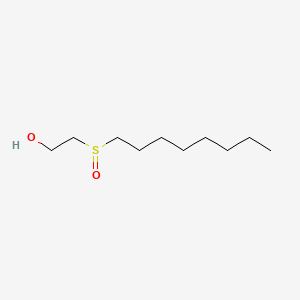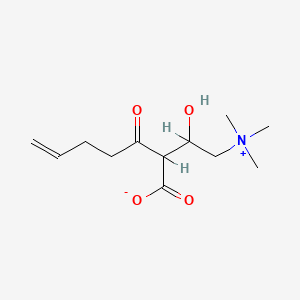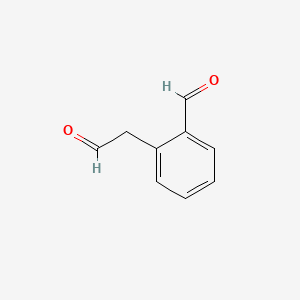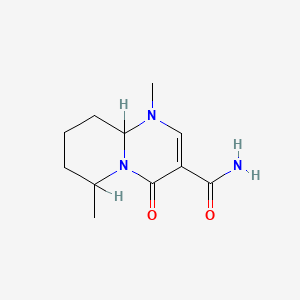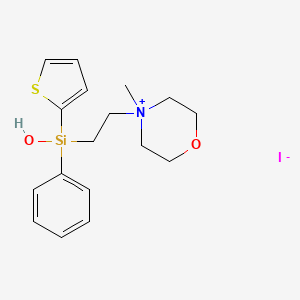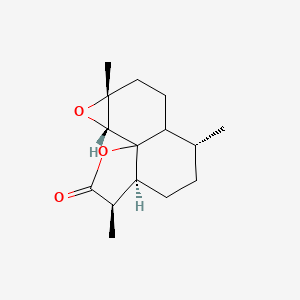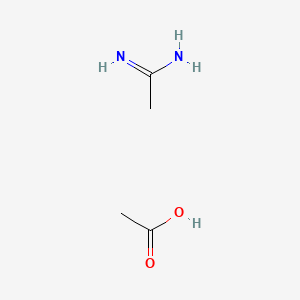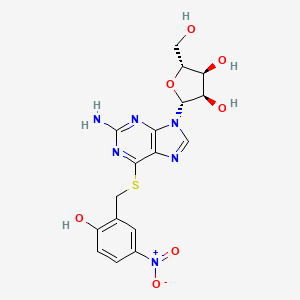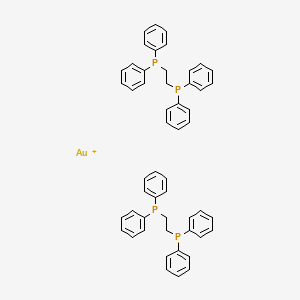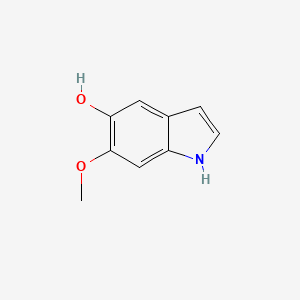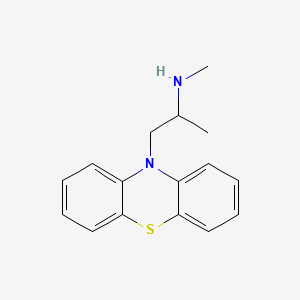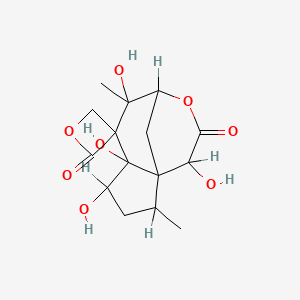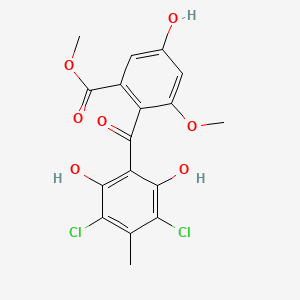
Dihydrogeodin
Descripción general
Descripción
Métodos De Preparación
Dihydrogeodin can be synthesized through the biosynthetic pathway of geodin. The last step of geodin biosynthesis involves a phenol oxidative coupling reaction catalyzed by the enzyme this compound oxidase, which converts this compound to geodin . The enzyme is purified from the cell-free extract of Aspergillus terreus through a series of chromatographic techniques .
Análisis De Reacciones Químicas
Dihydrogeodin undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to geodin through the action of this compound oxidase.
Substitution: The compound has chloro groups at positions 3 and 5, which can participate in substitution reactions.
Coupling Reactions: The phenol oxidative coupling reaction is a key reaction in its biosynthesis.
Common reagents and conditions used in these reactions include the use of multicopper enzymes for oxidative coupling .
Aplicaciones Científicas De Investigación
Dihydrogeodin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dihydrogeodin involves its conversion to geodin through the action of this compound oxidase. This enzyme catalyzes the regio- and stereospecific phenol oxidative coupling reaction, converting this compound to geodin . The enzyme is a multicopper protein, and its activity is crucial for the biosynthesis of geodin .
Comparación Con Compuestos Similares
Dihydrogeodin is similar to other benzophenones such as sulochrin and geodin. it is unique in its specific substitution pattern and its role as a precursor in the biosynthesis of geodin . Other similar compounds include:
Sulochrin: A precursor in the biosynthesis of this compound.
Geodin: The product of the oxidative coupling of this compound.
This compound’s unique role in the biosynthesis pathway and its specific biological activities distinguish it from these related compounds.
Propiedades
IUPAC Name |
methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPUIQLQUNOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346502 | |
| Record name | Dihydrogeodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151-16-8 | |
| Record name | Dihydrogeodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrogeodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGEODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrogeodin is a secondary metabolite produced by several fungal species, notably Aspergillus terreus. Research confirms its biosynthesis from emodin through oxidative ring cleavage, similar to ergochromes. [, , ]
A: Beyond Aspergillus terreus, studies have identified this compound in Aspergillus uvarum sp. nov., isolated from grapes, and Aspergillus flavipes HN4-13, a marine-derived fungus. [, ] This suggests a broader distribution of this compound biosynthesis in fungi.
A: this compound is a dichloro-benzophenone derivative. Its structure has been definitively characterized using a combination of X-ray crystallography, 1D and 2D NMR, and ESI HR mass spectrometry. [] This research clarifies earlier structural assignment attempts that contained inaccuracies.
A: this compound displays antifungal and antibacterial properties. [] Furthermore, molecular docking and dynamic simulations with cyclophilin A suggest potential antiviral and immunosuppressive activities. []
A: Research indicates that this compound acts as a substrate for the enzyme this compound oxidase (DHGO). [, , ] This enzyme catalyzes a stereospecific phenol oxidative coupling reaction, converting this compound to (+)-geodin.
A: DHGO is a multicopper blue enzyme with significant homology to laccases and ascorbate oxidases. [] It plays a crucial role in the biosynthesis of (+)-geodin, a compound with known biological activities. Understanding its mechanism may provide insights into engineering pathways for novel bioactive compounds.
A: Yes, the gene cluster responsible for geodin biosynthesis, which includes this compound as a precursor, has been identified in Aspergillus terreus. [] This cluster contains genes encoding enzymes involved in various steps of the pathway, such as polyketide synthases, halogenases, and transcription factors.
A: Identifying the gene cluster allows for heterologous expression of the pathway in other fungal hosts, such as Aspergillus nidulans. This facilitates studying individual gene function and potentially engineering the pathway for enhanced production or novel derivatives. []
ANone: A range of methods are employed, including:
- Isolation and purification: Techniques like column chromatography, HPLC, and crystallization. [, ]
- Structural elucidation: NMR spectroscopy, mass spectrometry, and X-ray crystallography. []
- Gene cloning and manipulation: PCR, gene disruption, and heterologous expression. [, ]
- Enzyme purification and characterization: Protein purification techniques and enzyme assays. [, , ]
- Metabolic profiling: Techniques to identify and quantify metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


